molecular formula C24H23NO5 B1404966 2-Fmoc-6-oxo-octahydro-isoindole-1-carboxylic acid CAS No. 1403766-55-1

2-Fmoc-6-oxo-octahydro-isoindole-1-carboxylic acid

Cat. No.: B1404966
CAS No.: 1403766-55-1
M. Wt: 405.4 g/mol
InChI Key: MKGBTBHADOYGDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fmoc-6-oxo-octahydro-isoindole-1-carboxylic acid is a sophisticated polycyclic building block designed for advanced organic and peptide synthesis. This compound features an octahydroisoindole core—a partially saturated bicyclic system that provides significant conformational flexibility and three-dimensional structure to synthetic targets. The 6-oxo (ketone) group introduces polarity, while the carboxylic acid at position 1 is essential for forming peptide bonds. The key to its utility is the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group at the nitrogen, which shields the amine functionality during chain elongation and can be cleanly removed under mild basic conditions using secondary amines like piperidine, leaving other common protecting groups intact . This reagent is particularly valuable in the synthesis of complex peptides and peptidomimetics. The sterically defined, rigid scaffold of the octahydroisoindole core is instrumental in inducing specific secondary structures or conformational constraints in peptide sequences, which is a critical strategy in medicinal chemistry for enhancing metabolic stability, potency, and selectivity. Researchers employ this building block in the development of novel therapeutic candidates, exploring its potential in areas such as central nervous system (CNS) disorders, oncological targets, and hormonal pathways. Its applications extend to material science, where it can be incorporated into specialized polymers to create functional materials with tailored properties. The mechanism of action in synthesis is twofold: the carboxylic acid group is activated for coupling to the growing peptide chain, while the Fmoc group ensures the amine is temporarily protected from undesired reactions. Deprotection proceeds via an E1cb mechanism, where the base abstracts the acidic proton on the 9-position of the fluorene system, leading to the formation of a stabilized dibenzofulvene byproduct that is efficiently scavenged by the secondary amine base . For research use only. Not for human or veterinary use.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonyl)-6-oxo-3,3a,4,5,7,7a-hexahydro-1H-isoindole-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO5/c26-15-10-9-14-12-25(22(23(27)28)20(14)11-15)24(29)30-13-21-18-7-3-1-5-16(18)17-6-2-4-8-19(17)21/h1-8,14,20-22H,9-13H2,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKGBTBHADOYGDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CC2C1CN(C2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers: Positional Variations of the Oxo Group

The positional isomer 2-Fmoc-5-oxo-octahydro-isoindole-1-carboxylic acid (CAS: 1403766-50-6) shares the same molecular formula and weight as the 6-oxo derivative but differs in the oxo group placement (5-position vs. 6-position). Key differences include:

Property 2-Fmoc-5-oxo-isoindole 2-Fmoc-6-oxo-isoindole
CAS Number 1403766-50-6 1403766-55-1
MDL Number MFCD23106314 MFCD23106315
Oxo Position 5 6
Crystallinity Likely distinct packing due to H-bonding variations (e.g., O—H···O vs. C—H···π interactions) Similar challenges in crystallization due to steric Fmoc group

The oxo position affects hydrogen-bonding networks, as seen in related isoindole derivatives. For example, (4R,4aR,7aS*)-5-Oxo-6-phenyl-4a,5,6,7,7a,8-hexahydro-4H-furo[2,3-f]isoindole-4-carboxylic acid forms O—H···O hydrogen-bonded chains in its crystal structure, while weaker C—H···π interactions dominate in less polar analogs .

Functional Group Modifications: Fmoc vs. Boc Protection

The Boc (tert-butoxycarbonyl)-protected analog , (3aR,7aS)-rel-2-Boc-5-hydroxy-octahydro-2H-isoindole (CAS: 318502-89-5), differs in both protecting group and functionalization:

Property 2-Boc-5-hydroxy-isoindole 2-Fmoc-6-oxo-isoindole
Molecular Formula C₁₃H₂₃NO₃ C₂₄H₂₃NO₅
Molecular Weight 241.33 g/mol 405.45 g/mol
Protecting Group Boc (base-labile) Fmoc (base-sensitive, UV-active)
Functional Group 5-hydroxy 6-oxo

However, Fmoc’s UV activity aids in reaction monitoring via HPLC .

Core Scaffold Variations: Furo-Isoindole vs. Octahydro-Isoindole

Property Furo-Isoindole 2-Fmoc-6-oxo-isoindole
Core Structure Furo[2,3-f]isoindole Octahydro-isoindole
Synthesis Via [3-(2-furyl)-2-propenyl]-phenylamine + maleic anhydride Likely via Fmoc-protected intermediate cyclization
Interactions O—H···O hydrogen bonds, C—H···π Dominated by Fmoc π-π stacking

The furan ring introduces additional rigidity and π-electron density, which may enhance intermolecular interactions in crystallization .

Substituent Effects: Chloro vs. Oxo Derivatives

Property 7-Chloro-3-methyl-indole 2-Fmoc-6-oxo-isoindole
Core Structure Monocyclic indole Bicyclic isoindole
Functional Groups Chloro, methyl, carboxylic acid Fmoc, oxo, carboxylic acid
Applications Antimicrobial intermediates Peptide synthesis, drug discovery

Chloro and methyl groups increase hydrophobicity, whereas the Fmoc group balances lipophilicity and solubility .

Q & A

Q. What is the role of the Fmoc group in 2-Fmoc-6-oxo-octahydro-isoindole-1-carboxylic acid during peptide synthesis?

The Fmoc (9-fluorenylmethyloxycarbonyl) group acts as a temporary protecting group for the amine functionality during solid-phase peptide synthesis. It ensures regioselectivity by preventing unwanted side reactions during coupling steps. The Fmoc group is removed under mild basic conditions (e.g., piperidine), allowing sequential peptide elongation. Its stability under acidic conditions makes it ideal for synthesizing isoindole-containing peptides, which mimic natural peptide bonds in enzyme-substrate studies .

Q. How does the bicyclic structure of this compound influence its reactivity in organic synthesis?

The octahydro-isoindole core provides steric rigidity and electronic modulation, stabilizing transition states during ring-forming reactions. The ketone at position 6 can participate in hydrogen bonding or serve as a site for further functionalization (e.g., reduction or nucleophilic addition). This structural framework enhances regioselectivity in peptide coupling reactions and improves resistance to racemization, critical for synthesizing enantiomerically pure peptidomimetics .

Advanced Research Questions

Q. What strategies optimize the multi-step synthesis of this compound to achieve high enantiomeric purity?

Key strategies include:

  • Stereoselective cyclization : Using chiral catalysts or enzymes to control stereochemistry at the isoindole ring junctions.
  • Orthogonal protection : Sequential protection of carboxylic acid and amine groups to prevent cross-reactivity.
  • Flow chemistry : Precise control of temperature and residence time to enhance yield and reduce byproducts. Asymmetric hydrogenation (e.g., rhodium catalysts, as seen in related isoindole syntheses) may further refine enantioselectivity .

Q. How can researchers resolve contradictions in reported biological activities of isoindole derivatives across enzymatic assays?

Discrepancies often arise from assay variability (pH, enzyme isoforms, co-factors). To address this:

  • Perform kinetic assays (e.g., Michaelis-Menten analysis) under standardized conditions to quantify binding constants (KmK_m) and catalytic efficiencies (kcatk_{cat}).
  • Use X-ray crystallography or NMR to map enzyme-compound interactions, identifying structural determinants of activity. Comparative studies with 5-oxo and 7-oxo analogs (structurally similar compounds) help isolate positional effects on enzyme inhibition .

Q. Which analytical techniques best characterize the stability of this compound under varying storage conditions?

  • HPLC-MS : Monitors degradation products and quantifies purity over time.
  • Thermal gravimetric analysis (TGA) : Determines decomposition temperatures.
  • Dynamic vapor sorption (DVS) : Assesses hygroscopicity and moisture-induced instability.
  • Solid-state NMR : Detects polymorphic transitions that may affect solubility or bioavailability. For solution stability, pH-rate profiling identifies optimal storage conditions to minimize hydrolysis .

Q. How does the substitution pattern on the isoindole ring affect binding affinity to proteolytic enzymes?

  • Molecular docking simulations : Predict interactions between the 6-oxo group and enzyme active sites (e.g., hydrogen bonding with catalytic residues).
  • QSAR studies : Correlate substituent positions (e.g., 2-Fmoc vs. 5-oxo analogs) with inhibitory potency. The 6-oxo group mimics the transition state of peptide hydrolysis, enhancing affinity for peptidases. Modifications at the 2-position influence hydrophobic interactions, as seen in studies of related isoindole derivatives .

Methodological Notes

  • Synthesis : Multi-step routes require strict control of reaction parameters (e.g., temperature, solvent polarity) to avoid side reactions.
  • Enzymatic assays : Use recombinant enzymes and standardized buffers to ensure reproducibility.
  • Structural analysis : Combine X-ray crystallography with molecular dynamics simulations to validate binding modes.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fmoc-6-oxo-octahydro-isoindole-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-Fmoc-6-oxo-octahydro-isoindole-1-carboxylic acid

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